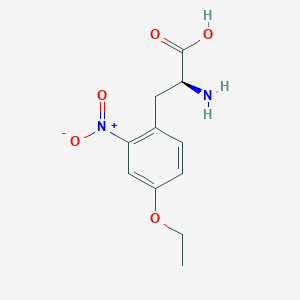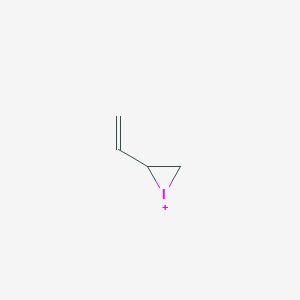
2-Ethenyliodiran-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyliodiran-1-ium is an organoiodine compound characterized by the presence of an iodine atom bonded to an ethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyliodiran-1-ium typically involves the reaction of ethylene with iodine in the presence of a suitable catalyst. One common method is the electrophilic addition of iodine to ethylene, which can be carried out under mild conditions. The reaction proceeds as follows:
C2H4+I2→C2H4I2
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic addition reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or platinum can enhance the reaction rate and yield.
化学反应分析
Types of Reactions
2-Ethenyliodiran-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodoethylene oxide.
Reduction: Reduction reactions can convert it to ethylene.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Iodoethylene oxide
Reduction: Ethylene
Substitution: Various substituted ethylene derivatives depending on the nucleophile used.
科学研究应用
2-Ethenyliodiran-1-ium has several applications in scientific research:
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has radioactive isotopes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethenyliodiran-1-ium involves its ability to participate in electrophilic addition and substitution reactions. The iodine atom in the compound is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations.
相似化合物的比较
Similar Compounds
Iodoethylene: Similar in structure but lacks the cyclic iodiranium ion.
Iodoethane: A simpler alkyl iodide with different reactivity.
Iodopropane: Another alkyl iodide with a longer carbon chain.
Uniqueness
2-Ethenyliodiran-1-ium is unique due to its cyclic structure, which imparts distinct reactivity compared to linear alkyl iodides. This cyclic nature allows for specific applications in synthesis and research that are not possible with other iodinated compounds.
属性
CAS 编号 |
185009-50-1 |
|---|---|
分子式 |
C4H6I+ |
分子量 |
180.99 g/mol |
IUPAC 名称 |
2-ethenyl-iodoniacyclopropane |
InChI |
InChI=1S/C4H6I/c1-2-4-3-5-4/h2,4H,1,3H2/q+1 |
InChI 键 |
YWCWRSPZIPSXEW-UHFFFAOYSA-N |
规范 SMILES |
C=CC1C[I+]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
silane](/img/structure/B14274070.png)
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
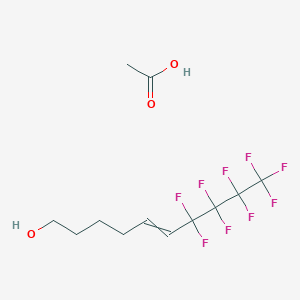

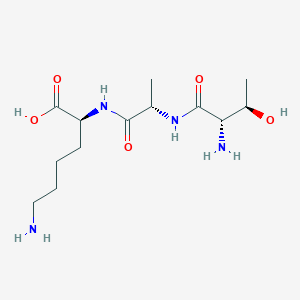
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)

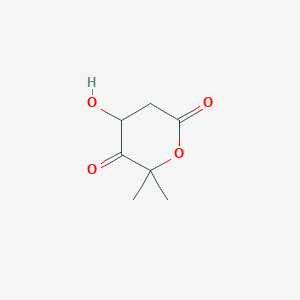
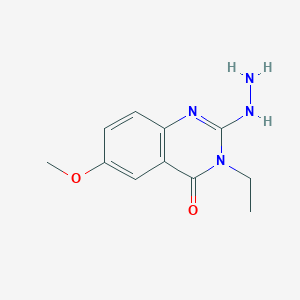
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
